3-Phenyl-2-(pyridin-2-yl)quinazoline-4(3H)-thione
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Overview
Description
3-Phenyl-2-(pyridin-2-yl)quinazoline-4(3H)-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(pyridin-2-yl)quinazoline-4(3H)-thione typically involves the condensation of 2-aminobenzonitrile with appropriate aldehydes or ketones, followed by cyclization and thionation reactions. One common method involves the reaction of 2-aminobenzonitrile with benzaldehyde in the presence of a base such as sodium ethoxide, followed by cyclization with sulfur to form the thione derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-(pyridin-2-yl)quinazoline-4(3H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridinyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-2-(pyridin-2-yl)quinazoline-4(3H)-thione involves its interaction with specific molecular targets, such as protein kinases. The compound can bind to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-(2-pyridin-2-yl-vinyl)-3H-quinazolin-4-one: Similar structure but with a vinyl group instead of a thione.
3-Phenyl-2-(pyridin-2-yl)quinazoline-4(3H)-one: Similar structure but with a carbonyl group instead of a thione.
Uniqueness
3-Phenyl-2-(pyridin-2-yl)quinazoline-4(3H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thione group can participate in unique interactions with biological targets, potentially leading to different therapeutic effects .
Properties
CAS No. |
61351-63-1 |
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Molecular Formula |
C19H13N3S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-phenyl-2-pyridin-2-ylquinazoline-4-thione |
InChI |
InChI=1S/C19H13N3S/c23-19-15-10-4-5-11-16(15)21-18(17-12-6-7-13-20-17)22(19)14-8-2-1-3-9-14/h1-13H |
InChI Key |
JAQIFGMRRATPNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=S)C4=CC=CC=N4 |
Origin of Product |
United States |
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